molecular formula C25H32N2O5S2 B12203270 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12203270
M. Wt: 504.7 g/mol
InChI Key: UCTVETZEWPUTAU-UHFFFAOYSA-N
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Description

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include tert-butyl chloride, methoxyphenyl isocyanate, and dioxidotetrahydrothiophene .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and molecules with tert-butyl groups. Examples include:

  • 6-tert-butyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

What sets 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H32N2O5S2

Molecular Weight

504.7 g/mol

IUPAC Name

6-tert-butyl-N-(1,1-dioxothiolan-3-yl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H32N2O5S2/c1-25(2,3)16-8-9-19-20(13-16)33-24(27-22(28)15-6-5-7-18(12-15)32-4)21(19)23(29)26-17-10-11-34(30,31)14-17/h5-7,12,16-17H,8-11,13-14H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

UCTVETZEWPUTAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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